4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine
Description
Historical Development and Research Context
The synthesis of pyrimidine derivatives has evolved significantly over the past decade, driven by the need for novel compounds with enhanced bioactivity and selectivity. 4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine represents a product of iterative optimization in heterocyclic chemistry. Early research on pyrazolopyrimidine cores, such as those described in studies targeting renal cancer cells, laid the groundwork for its development. For instance, the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives involved multi-step reactions, including Friedel–Crafts acylation and amide coupling, which informed later methodologies for analogous compounds.
A critical advancement was the incorporation of the 2,4-difluorobenzoyl group into the piperidine moiety. This modification, observed in structurally related compounds like 6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-ethyl-2-methyl-4-pyrimidinamine, demonstrated improved receptor binding affinity in histamine H3 receptor antagonists. Such findings likely motivated the exploration of similar substitutions in 4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine to enhance its interaction with biological targets.
Structural Significance in Medicinal Chemistry
The molecular formula C19H21F2N3O2 (molecular weight: 361.4) reveals key structural features:
- 5,6-Dimethylpyrimidine core : The methyl groups at positions 5 and 6 increase hydrophobicity, potentially improving membrane permeability. This modification mirrors 5,6-dimethyluracil, a pyrimidine derivative known for stabilizing nucleic acid interactions.
- Piperidin-4-ylmethoxy linkage : The piperidine ring introduces conformational rigidity, while the methoxy group facilitates hydrogen bonding with target proteins.
- 2,4-Difluorobenzoyl substituent : Fluorine atoms enhance electronegativity and metabolic stability, a strategy widely employed in CNS-active agents.
The SMILES notation (Cc1ncnc(OCC2CCN(C(=O)c3ccc(F)cc3F)CC2)c1C) further clarifies spatial arrangements critical for pharmacophore modeling. Computational analyses suggest that the difluorobenzoyl group aligns with hydrophobic pockets in enzyme active sites, while the pyrimidine core participates in π-π stacking interactions.
Position within Pyrimidine-Based Therapeutic Agents
Pyrimidines are privileged scaffolds in drug discovery due to their versatility in targeting diverse pathways. 4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine occupies a niche within two therapeutic categories:
- Oncology : Analogous compounds, such as 4-aminopyrazolo[3,4-d]pyrimidines, exhibit potent activity against renal cancer cells (e.g., UO-31). The dimethylpyrimidine core may interfere with nucleotide metabolism, a mechanism observed in antimetabolite therapies.
- Neurology : Structural similarities to H3 receptor antagonists suggest potential applications in cognitive disorders. The fluorine atoms may enhance blood-brain barrier penetration, a desirable trait for CNS-targeted agents.
Comparative studies highlight its distinct advantages over simpler pyrimidine derivatives. For example, the 2,4-difluorobenzoyl group confers greater metabolic stability compared to non-fluorinated analogs, reducing first-pass metabolism.
Conceptual Framework for Current Research
Ongoing investigations focus on three axes:
- Synthetic Optimization : Building on methods for pyrazolopyrimidine synthesis, researchers are refining coupling reagents and reaction conditions. For instance, the use of TBTU and triethylamine in DMF achieved 95% yield in analogous amide formations, a protocol applicable to this compound.
- Target Identification : Computational docking studies hypothesize interactions with kinases and G-protein-coupled receptors, leveraging the compound’s dual hydrophobic and hydrogen-bonding capabilities.
- Structure-Activity Relationship (SAR) Studies : Systematic modifications of the piperidine and benzoyl groups aim to elucidate critical pharmacophoric elements. Preliminary data suggest that the 4-methoxy position is essential for maintaining activity.
The table below summarizes key structural attributes and their hypothesized roles:
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-12-13(2)22-11-23-18(12)26-10-14-5-7-24(8-6-14)19(25)16-4-3-15(20)9-17(16)21/h3-4,9,11,14H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQAWAGZFGSTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 2,4-difluorobenzoyl chloride.
Attachment of the Pyrimidine Ring: The pyrimidine ring is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable pyrimidine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antidepressant Potential
Recent studies have indicated that compounds similar to 4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine exhibit multimodal effects on serotonin receptors, particularly the 5-HT3A receptor. This suggests potential applications in treating major depressive disorders by modulating serotonin pathways .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. It was evaluated for its antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations ranging from 31.25 to 62.5 µg/mL . Such properties highlight its potential as a lead compound in developing new antibacterial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications on the piperidine and pyrimidine rings can alter its binding affinity to biological targets, enhancing efficacy while minimizing side effects. For instance, the introduction of electron-withdrawing groups like difluorobenzoyl improves lipophilicity and receptor binding .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of 4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine to evaluate their antidepressant effects. The derivatives were tested for their ability to inhibit the 5-HT3A receptor and showed varying degrees of activity, with some compounds exhibiting significant inhibition comparable to known antidepressants .
Case Study 2: Antibacterial Screening
Another study focused on the antibacterial properties of this compound against multidrug-resistant strains. The results demonstrated that certain modifications led to enhanced antibacterial activity, making it a candidate for further development as an antibiotic .
Mechanism of Action
The mechanism of action of 4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Structural Analogues
a. 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride (CAS 106266-04-0)
- Key Differences: Lacks the pyrimidine core and methoxy linker.
- Hypothesized Activity : Likely less potent in kinase inhibition compared to the target compound due to missing heteroaromatic interactions.
b. N-{(2S,4R)-4-(biphenyl-2-ylmethylisobutylamino)-1-[2-(2,4-difluorobenzoyl)-benzoyl]-pyrrolidin-2-ylmethyl-3-[4-(2,4-dioxothiazolidin-5-ylidene-methyl)-phenyl] acrylamide
- Key Differences: Substitutes pyrimidine with a pyrrolidine-acrylamide scaffold. The pyrrolidine ring (5-membered vs.
- Reported Activity : Demonstrated inhibitory activity against cPLA2β (cytosolic phospholipase A2 beta), suggesting the difluorobenzoyl group is critical for enzyme targeting .
c. 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidine-4,5,6-triamine (CAS 428854-23-3)
- Key Differences: Replaces the difluorobenzoyl-piperidine moiety with a fluorobenzyl-pyrazolopyridine group.
Functional Analogues
a. Pyridoxamine 5'-phosphate (CAS 529-96-4)
- Key Differences: Features a phosphorylated pyridine ring with amino and hydroxyl groups. While structurally distinct, its pyridine core highlights the importance of nitrogen-containing heterocycles in cofactor mimicry .
- Functional Contrast : Serves as a vitamin B6 derivative, unlike the target compound’s likely role in enzyme inhibition.
Pharmacokinetic and Physicochemical Properties
Research Findings and Hypotheses
- Target Compound vs. cPLA2β Inhibitor : The target compound’s pyrimidine core may offer superior selectivity for kinases over phospholipases compared to the pyrrolidine-based cPLA2β inhibitor .
- Role of Fluorine Substituents : The 2,4-difluorobenzoyl group in both the target compound and CAS 106266-04-0 enhances metabolic stability by resisting oxidative degradation, a feature critical for oral bioavailability .
- Pyrimidine vs. Pyridine Derivatives : The 5,6-dimethylpyrimidine in the target compound likely improves membrane permeability compared to pyridoxamine 5'-phosphate’s polar phosphate group .
Biological Activity
The compound 4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine (often abbreviated as DF-PMP) has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of its biological activity.
DF-PMP is characterized by the following chemical structure and properties:
- Molecular Formula : C15H18F2N2O2
- Molecular Weight : 296.32 g/mol
- CAS Number : 57357481
The compound features a pyrimidine core substituted with a methoxy group and a piperidine moiety linked to a difluorobenzoyl group, contributing to its unique biological profile.
DF-PMP's biological activity is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as a modulator of various signaling pathways, particularly those involving:
- Dopamine Receptors : Compounds similar to DF-PMP have shown affinity for dopamine D2 receptors, which are crucial in regulating mood and behavior. This interaction could potentially position DF-PMP as a candidate for treating neuropsychiatric disorders .
- Tyrosinase Inhibition : Similar compounds have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin disorders such as hyperpigmentation .
Biological Activity Data
The biological activity of DF-PMP can be summarized through various studies and findings:
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| Tyrosinase Inhibition | 0.18 | |
| Dopamine D2 Receptor Affinity | Ki = 54 nM |
Case Studies
-
Tyrosinase Inhibition Study :
A study investigated the effects of DF-PMP on Agaricus bisporus tyrosinase. The compound exhibited significant inhibitory activity with an IC50 value of 0.18 μM, indicating its potential as an effective agent against hyperpigmentation without cytotoxic effects on B16F10 melanoma cells . -
Dopamine D2 Receptor Binding :
In vitro assays demonstrated that DF-PMP analogs possess high affinity for dopamine D2 receptors, with Ki values around 54 nM. This suggests potential therapeutic applications in treating conditions like schizophrenia or Parkinson's disease .
Research Findings
Recent research indicates that compounds structurally related to DF-PMP can modulate kinase activities, which are critical in various cellular processes including proliferation and survival. Such modulation could provide avenues for developing treatments for cancers and other diseases linked to dysregulated kinase activity .
Q & A
Q. Q1. What are the optimal synthetic routes for 4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine, and how can reaction yields be improved?
Methodological Answer : The synthesis typically involves coupling a piperidin-4-ylmethoxy intermediate with a substituted pyrimidine. Key steps include:
- Piperidine functionalization : Reacting 4-hydroxymethylpiperidine with 2,4-difluorobenzoyl chloride under Schotten-Baumann conditions to form the 2,4-difluorobenzoyl-piperidine intermediate .
- Pyrimidine coupling : Using Mitsunobu or nucleophilic substitution to attach the piperidine-methoxy group to 5,6-dimethylpyrimidine. Optimize yields by controlling temperature (0–25°C) and using anhydrous solvents (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity. Monitor via HPLC (C18 column, 254 nm) .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer : Use multimodal characterization:
- NMR : Confirm the presence of the 2,4-difluorobenzoyl group (¹⁹F NMR: δ −110 to −115 ppm for aromatic fluorines) and piperidine-proton coupling (¹H NMR: δ 3.5–4.5 ppm for methoxy protons) .
- Mass spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₉H₂₀F₂N₃O₂: 376.15) .
- X-ray crystallography (if crystals are obtainable): Resolve bond angles and confirm stereochemistry, as demonstrated for analogous piperidine-pyrimidine hybrids .
Advanced Research Questions
Q. Q3. What in vitro pharmacological models are suitable for evaluating this compound’s bioactivity, given its structural similarity to known therapeutic agents?
Methodological Answer : Focus on target-specific assays:
- Kinase inhibition : Test against PI3K/AKT/mTOR pathways due to the pyrimidine scaffold’s role in ATP-competitive binding. Use HTRF kinase assays with recombinant enzymes .
- CNS activity : Screen for serotonin/dopamine receptor binding (e.g., 5-HT₂A or D₂ receptors) via radioligand displacement assays, given structural parallels to risperidone intermediates .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values against structurally related pyrimidines to identify SAR trends .
Q. Q4. How do structural modifications (e.g., fluorination, methyl groups) influence the compound’s metabolic stability?
Methodological Answer : Perform comparative studies:
- Fluorine impact : The 2,4-difluorobenzoyl group enhances metabolic stability by reducing CYP450-mediated oxidation. Compare half-life in liver microsomes (human/rat) with non-fluorinated analogs .
- Methyl groups : The 5,6-dimethylpyrimidine moiety increases lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing aqueous solubility. Quantify via shake-flask solubility tests .
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites. Hydroxylation at the piperidine ring or O-demethylation are common degradation pathways .
Q. Q5. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer : Address discrepancies through:
- Pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. IV administration in rodents) and tissue distribution. Poor absorption or rapid clearance may explain reduced in vivo efficacy .
- Protein binding : Use equilibrium dialysis to assess plasma protein binding (>95% binding may limit free drug concentration) .
- Metabolite interference : Test metabolites (synthesized or isolated) in target assays. For example, hydroxylated derivatives may retain or lose activity .
Stability and Compatibility
Q. Q6. What are the critical storage conditions to ensure compound stability?
Methodological Answer :
- Temperature : Store at −20°C in amber vials to prevent photodegradation .
- Solvent compatibility : Avoid DMSO for long-term storage due to hygroscopicity; use lyophilized powder or ethanol solutions .
- Degradation monitoring : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and analyze via HPLC for purity loss (>5% degradation indicates instability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
